1-Bromo-2-(dibromomethyl)naphthalene

On-Surface Synthesis Polymer Chemistry Organometallics

Unique polyhalogenated naphthalene scaffold with ortho-aryl bromide and gem-dibromomethyl groups. Enables orthogonal functionalization: selective C1 Suzuki coupling followed by C2 carbene/cumulene generation. Superior to mono‑bromomethyl analogs for controlled on‑surface dimerization via naphthocyclobutadiene intermediates. Essential for bottom‑up molecular electronics, asymmetric PAH construction, and halogen‑bonded supramolecular tectons. Three Br sites offer tunable reactivity; gem‑dibromide exerts quantifiable electronic effects (rate factor 0.35). High‑purity (≥98%) research chemical available for procurement.

Molecular Formula C11H7Br3
Molecular Weight 378.88 g/mol
Cat. No. B13359914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(dibromomethyl)naphthalene
Molecular FormulaC11H7Br3
Molecular Weight378.88 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)C(Br)Br
InChIInChI=1S/C11H7Br3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H
InChIKeyFARLZWYKRKCBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(dibromomethyl)naphthalene (CAS 127349-02-4): A Tribrominated Naphthalene Scaffold for Sequential Functionalization


1-Bromo-2-(dibromomethyl)naphthalene is a polyhalogenated naphthalene derivative (C11H7Br3, MW 378.89 g/mol) . The molecule features an aryl bromide at the C1 position and a geminal dibromomethyl group at the C2 position . This unique substitution pattern provides two electronically and sterically distinct reactive sites: a site for transition metal-catalyzed cross-couplings and a benzylic site capable of generating highly reactive intermediates for further transformations .

1-Bromo-2-(dibromomethyl)naphthalene: Why Standard Mono- or Di-Brominated Naphthalenes are Inadequate Substitutes


Simple substitution with mono-brominated analogs (e.g., 1-bromonaphthalene or 2-bromonaphthalene) or di-brominated variants (e.g., 1,4-dibromonaphthalene) fails because these compounds lack the critical geminal dibromomethyl group necessary for generating carbenes or cumulenes upon dehalogenation [1]. Similarly, substituting with 1-bromo-2-(bromomethyl)naphthalene introduces a different reactivity profile; the gem-dibromide in the target compound allows for the formation of highly reactive naphthocyclobutadiene intermediates, a pathway not accessible to mono-bromomethyl analogs [1]. The specific ortho-arrangement of the aryl bromide and dibromomethyl groups enables unique sequential or orthogonal functionalization strategies that are impossible with other brominated naphthalene regioisomers or substitution patterns [2].

Quantitative Evidence for Selecting 1-Bromo-2-(dibromomethyl)naphthalene: A Comparative Analysis with Structural Analogs


Orthogonal Reactivity: Divergent On-Surface Homocoupling Pathways vs. 1-Bromo-2-(bromomethyl)naphthalene

On-surface dehalogenation studies on Au(111) reveal that gem-dibromomethyl groups, as found in the target compound, undergo a fundamentally different reaction pathway compared to mono-bromomethyl groups. While bis(bromomethyl)naphthalene undergoes polymerization to form non-conjugated poly(o-naphthylene vinylidene), the analogous bis(dibromomethyl)naphthalene precursor forms discrete dimers via a naphthocyclobutadiene intermediate [1]. This demonstrates that the gem-dibromide moiety provides a distinct and predictable route to hydrocarbon dimers rather than polymers, a key differentiator for applications requiring discrete molecular architectures [1].

On-Surface Synthesis Polymer Chemistry Organometallics

Enhanced Reactivity of Dibromomethyl Group: Photobromination Rate Comparison with Mono-Bromomethyl Analogs

While direct data for 1-bromo-2-(dibromomethyl)naphthalene is absent, studies on the photobromination of methylnaphthalenes show that the presence of a dibromomethyl group significantly slows the relative bromination rate of an adjacent substituent. Specifically, a 6-dibromomethyl group slowed the bromination rate of a group in the 2-position by a factor of 0.35 compared to an unsubstituted methyl group (factor = 1.00) [1]. In contrast, a mono-bromomethyl group slowed the rate by a factor of 0.40 [1]. This indicates the dibromomethyl group exerts a stronger, quantifiable electronic effect on neighboring reactivity, a crucial consideration for designing regioselective synthetic sequences [1].

Radical Chemistry Photochemistry Kinetics

Solid-State Properties: Differentiating Melting Point and Molecular Weight from 2-(Dibromomethyl)naphthalene

The target compound possesses a melting point of 82.5-83.5 °C (recrystallized from ethanol) and a molecular weight of 378.89 g/mol . In contrast, its closest analog lacking the C1 bromine, 2-(dibromomethyl)naphthalene (CAS 61207-66-1), has a molecular weight of 299.99 g/mol . This significant difference in molecular weight (78.9 g/mol) and the presence of an additional bromine atom directly impacts compound solubility, chromatographic behavior, and the gravimetric calculations necessary for accurate stoichiometry in multi-step syntheses .

Physicochemical Properties Purification Handling

Purity and Quality Assurance: Vendor-Supplied Analytical Data vs. Generic Naphthalene Derivatives

Authoritative vendors supply 1-Bromo-2-(dibromomethyl)naphthalene with a standard purity of 98%, and crucially, provide batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical rigor is not uniformly guaranteed for less common or research-grade brominated naphthalene analogs from all suppliers. The availability of detailed, batch-specific spectra reduces the burden of in-house characterization and de-risks subsequent synthetic steps by ensuring the starting material meets the required specification .

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 1-Bromo-2-(dibromomethyl)naphthalene Based on Evidence


Precursor for Discrete On-Surface Dimers in Nanoelectronics

The geminal dibromomethyl group in 1-bromo-2-(dibromomethyl)naphthalene makes it an ideal candidate for on-surface synthesis of precisely defined, covalently linked naphthalene dimers. Unlike its mono-bromomethyl analog which polymerizes uncontrollably, this compound is expected to follow a dimerization pathway via a naphthocyclobutadiene intermediate, as demonstrated with structurally similar bis(dibromomethyl)naphthalenes on Au(111) surfaces [1]. This application is critical for bottom-up fabrication of molecular-scale electronic components where a single, well-defined molecular junction is required.

Regioselective Synthesis of Complex Polyaromatics via Sequential Functionalization

The compound's unique architecture supports a two-step orthogonal functionalization strategy. The aryl bromide at C1 can first undergo a selective cross-coupling reaction (e.g., Suzuki-Miyaura) [1]. Subsequently, the benzylic C2-dibromomethyl group can be activated for dehalogenative coupling or generation of a reactive carbene intermediate, enabling the construction of complex, asymmetrically substituted polyaromatic hydrocarbons. This sequential approach leverages the differential reactivity of the two sites, a feature absent in symmetrically substituted analogs.

Study of Electronic Effects in Naphthalene Photochemistry

Based on class-level photobromination data, the dibromomethyl group exerts a quantifiably stronger deactivating effect (rate factor 0.35) on adjacent reaction centers compared to a mono-bromomethyl group (rate factor 0.40) [1]. This makes 1-bromo-2-(dibromomethyl)naphthalene a valuable probe for studying the transmission of electronic substituent effects in naphthalene systems under radical conditions. It can be used to calibrate computational models or to fine-tune reaction selectivity in complex photochemical transformations [1].

Building Block for Halogen-Bond Driven Crystal Engineering

The presence of three bromine atoms provides multiple sites for forming intermolecular C-Br···Br halogen bonds, which are known to dominate the crystal packing of similar bromo/dibromomethyl-substituted naphthalenes [1]. The ortho-arrangement of the Br and -CHBr2 groups offers a specific geometry for directed supramolecular assembly. This makes the compound a useful tecton for designing co-crystals or studying the hierarchy of non-covalent interactions in the solid state, which is relevant for materials science and pharmaceutical solid-form development [1].

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